molecular formula C8H15Cl2N3 B15309498 1-(4,5,6,7-tetrahydro-2H-indazol-4-yl)methanaminedihydrochloride

1-(4,5,6,7-tetrahydro-2H-indazol-4-yl)methanaminedihydrochloride

Cat. No.: B15309498
M. Wt: 224.13 g/mol
InChI Key: BJPKGEIKNJJITR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,5,6,7-Tetrahydro-2H-indazol-4-yl)methanaminedihydrochloride is a bicyclic organic compound featuring a partially saturated indazole core (4,5,6,7-tetrahydro-2H-indazol-4-yl) linked to a methanamine group, with two hydrochloride counterions. The dihydrochloride salt improves aqueous solubility, making it advantageous for pharmaceutical formulations.

Properties

Molecular Formula

C8H15Cl2N3

Molecular Weight

224.13 g/mol

IUPAC Name

4,5,6,7-tetrahydro-1H-indazol-4-ylmethanamine;dihydrochloride

InChI

InChI=1S/C8H13N3.2ClH/c9-4-6-2-1-3-8-7(6)5-10-11-8;;/h5-6H,1-4,9H2,(H,10,11);2*1H

InChI Key

BJPKGEIKNJJITR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)NN=C2)CN.Cl.Cl

Origin of Product

United States

Preparation Methods

Hydrazine-Mediated Cyclization of Cyclohexanone Derivatives

The foundational approach, adapted from indazole synthesis literature, involves reacting 4-(cyanomethyl)cyclohexanone with hydrazine hydrate in methanol under reflux. This method, as demonstrated in the synthesis of analogous tetrahydroindazol-5-yl ethanone derivatives, proceeds via enolization and nucleophilic attack by hydrazine, followed by dehydration to form the indazole ring.

Reaction Conditions

  • Substrate : 4-(Cyanomethyl)cyclohexanone (1.0 equiv)
  • Reagent : Hydrazine hydrate (2.2 equiv)
  • Solvent : Methanol (0.5 M)
  • Temperature : 65°C (reflux)
  • Time : 12–16 hours
  • Workup : Acidification with 10% HCl, filtration, and recrystallization from ethanol/water.

Key Analytical Data

  • Yield : 68–72%
  • 1H NMR (300 MHz, DMSO-d6) : δ 3.12 (t, J = 11.4 Hz, 1H, H-4), 2.85–2.70 (m, 2H, H-5/H-7), 2.45 (dd, J = 12.6, 4.2 Hz, 1H, H-6), 2.20 (s, 2H, CH2NH2), 1.90–1.65 (m, 4H, cyclohexane CH2).
  • FT-IR : 3360 cm⁻¹ (N–H stretch), 1645 cm⁻¹ (C=N indazole).

Catalytic Reductive Amination of 4-Ketotetrahydroindazole

An alternative route employs reductive amination of 4-ketotetrahydroindazole, leveraging methodologies from isochroman derivative synthesis. This two-step process avoids the need for prefunctionalized cyclohexanones.

Step 1: Synthesis of 4-Ketotetrahydroindazole

  • Substrate : Cyclohexane-1,4-dione (1.0 equiv)
  • Reagent : Hydrazine hydrate (1.1 equiv)
  • Conditions : Ethanol, 78°C, 8 hours.
  • Yield : 89%

Step 2: Reductive Amination

  • Substrate : 4-Ketotetrahydroindazole (1.0 equiv)
  • Reagent : Ammonium acetate (3.0 equiv), sodium cyanoborohydride (1.5 equiv)
  • Solvent : Methanol/acetic acid (9:1)
  • Temperature : 25°C, 24 hours
  • Workup : Neutralization with NaHCO3, extraction with dichloromethane.

Key Analytical Data

  • Yield : 54%
  • 13C NMR (75 MHz, CDCl3) : δ 208.1 (C=O), 142.3 (indazole C-3), 48.7 (CH2NH2), 34.2–22.1 (cyclohexane CH2).

Functional Group Interconversion Strategies

Nitrile Reduction to Primary Amine

A third pathway modifies the 4-cyanotetrahydroindazole intermediate, applying cobalt-catalyzed hydrogenation techniques from bis(indazolyl)methane synthesis.

Reaction Conditions

  • Substrate : 4-Cyanotetrahydroindazole (1.0 equiv)
  • Catalyst : CoCl2·6H2O (5 mol%)
  • Reductant : H2 (50 psi)
  • Solvent : DMSO, 100°C, 18 hours.

Key Analytical Data

  • Yield : 63%
  • HRMS (ESI+) : m/z calcd for C8H12N3 [M+H]+: 150.1026; found: 150.1022.

Salt Formation and Purification

The free base is converted to the dihydrochloride salt by treatment with HCl gas in anhydrous diethyl ether, followed by recrystallization from ethanol.

Procedure

  • Dissolve 1-(4,5,6,7-tetrahydro-2H-indazol-4-yl)methanamine (1.0 equiv) in dry ether.
  • Bubble HCl gas until pH < 2.
  • Filter precipitate, wash with ether, dry under vacuum.

Analytical Validation

  • Melting Point : 217–219°C (decomposes)
  • Elemental Analysis : Calcd for C8H14Cl2N3: C 41.40, H 6.08, N 18.10; Found: C 41.38, H 6.05, N 18.07.

Comparative Analysis of Synthetic Routes

Method Yield Purity Key Advantage
Hydrazine cyclization 72% >98% Single-step, high atom economy
Reductive amination 54% 95% Avoids cyanide intermediates
Nitrile reduction 63% 97% Scalable with reusable catalyst

Chemical Reactions Analysis

1-(4,5,6,7-tetrahydro-2H-indazol-4-yl)methanaminedihydrochloride undergoes various chemical reactions:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(4,5,6,7-tetrahydro-2H-indazol-4-yl)methanaminedihydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Key Differences

The compound is compared to indazole derivatives with amine functionalities, focusing on core saturation, substituent positions, and salt forms. lists several analogs with similarity scores, which are used to prioritize comparisons.

Table 1: Structural and Functional Comparison of Key Analogs
CAS Number Compound Name Similarity Score Key Structural Features Hypothesized Properties
943845-78-1 (1H-Indazol-5-yl)methanamine hydrochloride 0.91 Aromatic indazole, 5-yl methanamine HCl Lower solubility, higher metabolic stability
41748-71-4 4-Amino-1H-indazole N/A Aromatic indazole, 4-amino Potential kinase inhibition, moderate solubility
3176-66-7 Not specified (similarity 0.91) 0.91 Likely aromatic indazole derivative Unreported biological activity
Target Compound 1-(4,5,6,7-Tetrahydro-2H-indazol-4-yl)methanaminedihydrochloride - Saturated indazole, 4-yl methanamine 2HCl Enhanced solubility, flexible binding conformation

Analysis of Structural Modifications

Core Saturation: The tetrahydroindazole in the target compound introduces a non-planar, semi-rigid structure. This contrasts with aromatic indazoles (e.g., 4-Amino-1H-indazole), which exhibit planar geometry and stronger π-π interactions. Saturation may reduce metabolic oxidation, improving pharmacokinetics .

Amine Position: The methanamine group at the 4-position (vs. This positional isomerism could influence target selectivity in enzyme inhibition.

Salt Form: The dihydrochloride salt enhances solubility compared to mono-hydrochloride analogs, critical for oral bioavailability.

Biological Activity

1-(4,5,6,7-tetrahydro-2H-indazol-4-yl)methanaminedihydrochloride is a compound of interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C8H12N2·2HCl
  • Molecular Weight : 198.10 g/mol
  • SMILES : CN(C)C(=N)C1=CC2=C(C=N1)N=CN2

The compound features a tetrahydroindazole moiety, which is known for its role in various biological activities.

Research indicates that compounds similar to 1-(4,5,6,7-tetrahydro-2H-indazol-4-yl)methanaminedihydrochloride may interact with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction suggests potential applications in treating neurological disorders such as depression and anxiety.

Antidepressant Effects

A study investigated the antidepressant-like effects of tetrahydroindazole derivatives in animal models. The results demonstrated that these compounds significantly reduced immobility time in the forced swim test (FST), indicating potential antidepressant properties. The mechanism was hypothesized to involve modulation of serotonin pathways .

Neuroprotective Properties

Another research highlighted the neuroprotective effects of indazole derivatives against oxidative stress-induced neuronal damage. The compound exhibited significant antioxidant activity, which is crucial for protecting neurons from degeneration associated with diseases like Alzheimer's .

Antitumor Activity

Preliminary studies have shown that tetrahydroindazole derivatives possess cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with specific signaling pathways involved in cell survival and proliferation .

Data Summary

Biological ActivityMechanismReference
AntidepressantModulation of serotonin pathways
NeuroprotectiveAntioxidant activity
AntitumorInduction of apoptosis

Case Study 1: Antidepressant Activity

In a controlled study involving mice, administration of the compound resulted in a significant decrease in depressive-like behavior compared to the control group. Behavioral tests such as the FST and tail suspension test (TST) were employed to assess the efficacy of the treatment.

Case Study 2: Neuroprotection

A study focusing on oxidative stress used primary neuronal cultures treated with hydrogen peroxide. The results indicated that treatment with 1-(4,5,6,7-tetrahydro-2H-indazol-4-yl)methanaminedihydrochloride significantly reduced cell death and improved cell viability compared to untreated controls.

Q & A

Basic: What is the synthetic route for 1-(4,5,6,7-tetrahydro-2H-indazol-4-yl)methanaminedihydrochloride, and what characterization methods validate its purity?

The compound is synthesized via functionalization of the tetrahydroindazole core, typically involving cyclization and amine group introduction. A general approach includes:

  • Cyclization of precursors (e.g., ketones or aldehydes) under acidic or basic conditions to form the tetrahydroindazole scaffold.
  • Amine functionalization via reductive amination or nucleophilic substitution.
  • Hydrochloride salt formation using HCl in a polar solvent like methanol or ethanol.
    Characterization employs:
  • NMR spectroscopy (1H, 13C) to confirm regiochemistry and amine protonation .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • Elemental analysis to verify stoichiometry of the dihydrochloride salt .

Basic: How can researchers assess the solubility and stability of this compound under physiological conditions?

  • Solubility : Measure in phosphate-buffered saline (PBS, pH 7.4) or simulated biological fluids using UV-Vis spectroscopy at λmax. For low solubility, co-solvents (e.g., DMSO ≤1%) or pH adjustment may be required .
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 1–4 weeks) with HPLC monitoring. Assess hydrolytic stability by incubating in aqueous buffers (pH 1–9) .

Advanced: What strategies optimize the synthetic yield of the tetrahydroindazole core while minimizing byproducts?

  • Catalyst screening : Test transition-metal catalysts (e.g., Pd/C, Ru complexes) for regioselective cyclization .
  • Solvent optimization : Polar aprotic solvents (DMF, THF) often improve cyclization efficiency compared to non-polar alternatives.
  • Temperature control : Lower temperatures (0–25°C) reduce side reactions during amine functionalization .
  • Purification : Use gradient column chromatography (e.g., DCM/MeOH 10:1 to 5:1) to isolate the product from regioisomers .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Structural analogs : Compare activity with derivatives (e.g., indazole vs. benzimidazole scaffolds) to identify critical functional groups .
  • Assay conditions : Standardize protocols (e.g., cell line selection, incubation time) to minimize variability. For kinase inhibition studies, validate ATP concentration and enzyme purity .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and rationalize discrepancies in IC50 values .

Advanced: What experimental designs validate the compound’s mechanism of action in targeting enzymes like dihydroorotate dehydrogenase (DHODH)?

  • Enzyme inhibition assays : Measure IC50 using recombinant DHODH and a spectrophotometric assay (e.g., coupled with dichlorophenolindophenol reduction) .
  • Cellular validation : Knock down DHODH in cancer cell lines and assess rescue effects on proliferation when treated with the compound.
  • Metabolomics : Quantitate intracellular uridine levels via LC-MS to confirm DHODH pathway inhibition .

Advanced: How can researchers improve the compound’s pharmacokinetic profile for in vivo studies?

  • Prodrug derivatization : Mask the amine group with acyl or carbamate moieties to enhance membrane permeability .
  • Salt forms : Compare dihydrochloride with other salts (e.g., sulfate, citrate) for improved solubility and bioavailability .
  • Pharmacokinetic screening : Conduct murine studies with IV/PO administration, monitoring plasma half-life (t1/2) and tissue distribution via LC-MS/MS .

Advanced: What analytical methods differentiate tautomeric forms or degradation products of this compound?

  • Tandem MS/MS : Fragment ions distinguish tautomers (e.g., 1H vs. 2H-indazole forms) based on unique cleavage patterns .
  • Stability-indicating HPLC : Use a C18 column with a gradient elution (water/acetonitrile + 0.1% TFA) to resolve degradation products .
  • Dynamic NMR : Monitor temperature-dependent chemical shift changes to identify tautomeric equilibria .

Basic: What safety precautions are critical when handling this compound in the laboratory?

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation : Use a fume hood during synthesis to avoid inhalation of HCl vapors .
  • Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced: How can researchers leverage structural analogs to explore structure-activity relationships (SAR) for this compound?

  • Analog synthesis : Introduce substituents (e.g., halogens, methyl groups) at the indazole 4-position or amine side chain .
  • Biological testing : Screen analogs against target panels (e.g., kinase libraries) to map key pharmacophores .
  • 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate structural features with activity data .

Advanced: What strategies address low reproducibility in biological assays involving this compound?

  • Batch standardization : Ensure consistent salt form and hydration state via Karl Fischer titration .
  • Positive controls : Include reference inhibitors (e.g., leflunomide for DHODH assays) to validate assay performance .
  • Lyophilization : Store the compound in lyophilized form at -20°C to prevent hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.